

Mussaenosidic Acid: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Mussaenosidic acid*

Cat. No.: *B12384079*

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This technical guide provides a comprehensive overview of **Mussaenosidic acid**, an iridoid glucoside with potential applications in drug development. The document, intended for researchers, scientists, and professionals in the field, details the compound's physicochemical properties, outlines general experimental protocols for its isolation and biological activity assessment, and presents these workflows in clear, diagrammatic formats.

Core Physicochemical Properties

Mussaenosidic acid is a naturally occurring iridoid glucoside found in various plant species. Its fundamental molecular and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₄ O ₁₀	[1][2][3][4]
Molecular Weight	376.36 g/mol	[1][2][3][4]
CAS Number	82451-22-7	[1][2][4]
Chemical Name	(1S,4aS,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid	[2][5]
Synonyms	Mussaenosidic acid	[3]
Class	Iridoid Glucoside, Glycoside, Monoterpenoid	[1][3]

Biological Activity

Current research indicates that **Mussaenosidic acid** exhibits weak antiglycation activity. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. The ability of **Mussaenosidic acid** to mitigate this process suggests its potential as a therapeutic agent.

Experimental Protocols

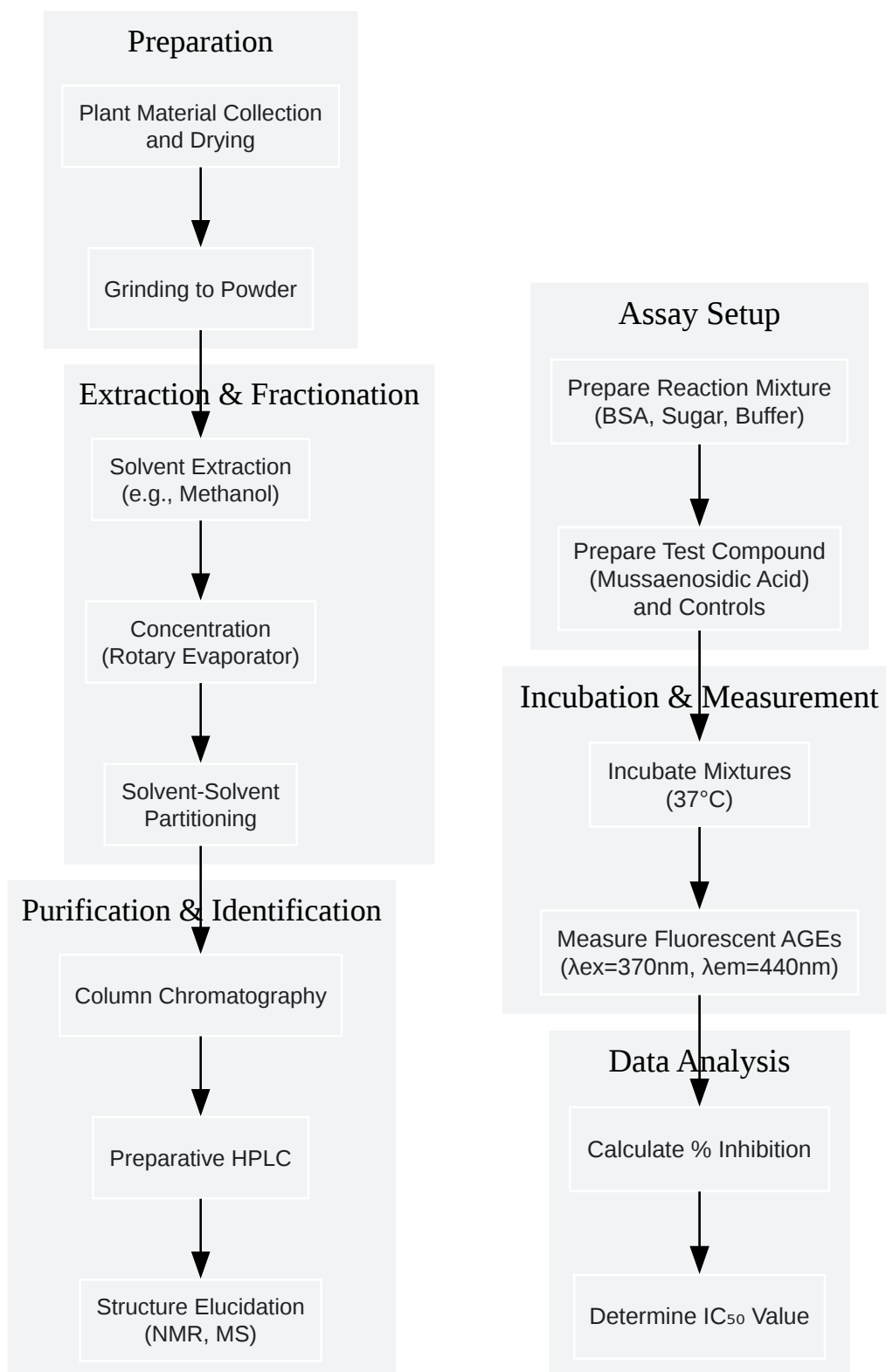
While specific, detailed experimental protocols for the isolation and bioactivity assessment of **Mussaenosidic acid** are not readily available in the public domain, this section outlines generalized methodologies that can be adapted by researchers.

General Protocol for Isolation and Purification of Iridoid Glucosides from Plant Material

This protocol describes a typical workflow for the extraction, fractionation, and purification of iridoid glucosides like **Mussaenosidic acid** from a plant source.

- Plant Material Collection and Preparation:
 - Collect fresh plant material known to contain **Mussaenosidic acid**.
 - Air-dry the plant material in the shade to a constant weight.
 - Grind the dried material into a coarse powder.
- Extraction:
 - Macerate the powdered plant material with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.
 - Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
 - Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent-Solvent Partitioning (Fractionation):
 - Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
 - This step separates compounds based on their polarity, with iridoid glucosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).
- Chromatographic Purification:
 - Subject the bioactive fraction (e.g., n-butanol fraction) to column chromatography over a suitable stationary phase, such as silica gel or a macroporous resin.
 - Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.
 - Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

- Further Purification (if necessary):
 - Pool the fractions containing the compound of interest and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
- Structure Elucidation:
 - Confirm the identity and purity of the isolated **Mussaenosidic acid** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (^1H -NMR, ^{13}C -NMR), Mass Spectrometry (MS), and comparison with literature data.



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- To cite this document: BenchChem. [Mussaenosidic Acid: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384079#mussaenosidic-acid-molecular-weight-and-formula]

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